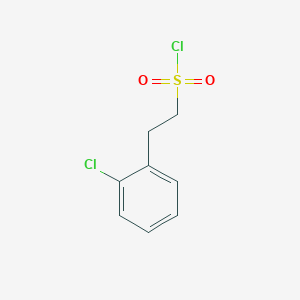

2-(2-chlorophenyl)ethanesulfonyl Chloride

Description

Historical Perspectives and Evolution of Organosulfur Chemistry

The journey of organosulfur chemistry began in the 19th century with the discovery of simple thiols and sulfides, which were initially noted for their strong and often unpleasant odors. cdnsciencepub.com Early investigations were largely descriptive, cataloging the physical properties of these novel compounds. A significant milestone was the preparation of thiols in 1834. researchgate.net Throughout the 19th and early 20th centuries, the development of synthetic methods and the understanding of the unique properties of sulfur-containing functional groups progressed steadily. cdnsciencepub.com

The discovery of sulfonamide antibacterial agents in the 1930s marked a turning point, highlighting the profound biological activity of organosulfur compounds and catalyzing extensive research into their synthesis and applications. nih.govechemcom.com This era saw the rise of sulfonyl chlorides as crucial intermediates for the construction of the sulfonamide linkage. echemcom.comacs.org The evolution of organosulfur chemistry has been driven by the need for new pharmaceuticals, agrochemicals, and materials, with ongoing research focusing on developing more efficient, selective, and environmentally benign synthetic methodologies. nih.gov

Significance of Sulfonyl Chlorides as Reactive Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a highly valuable class of organic compounds, primarily due to their role as potent electrophiles. acdlabs.com The sulfur atom in a sulfonyl chloride is in a high oxidation state and is bonded to two oxygen atoms and a chlorine atom, all of which are strongly electron-withdrawing. This electronic arrangement makes the sulfur atom highly susceptible to nucleophilic attack, and the chloride ion an excellent leaving group. acdlabs.com

This inherent reactivity allows sulfonyl chlorides to readily react with a wide array of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. acs.orgacdlabs.com The resulting sulfonamide and sulfonate ester functional groups are present in a vast number of biologically active molecules, including drugs and agrochemicals. acs.orgresearchgate.netorganic-chemistry.org Beyond their use in forming stable linkages, sulfonyl chlorides are also employed as protecting groups and as precursors for the generation of other reactive species, such as sulfenes. blogspot.com Their versatility has cemented their status as indispensable tools in the arsenal (B13267) of synthetic organic chemists. acs.orgblogspot.com

Contextualization of Aryl-Substituted Ethanesulfonyl Chlorides in Synthetic Strategy

Aryl-substituted ethanesulfonyl chlorides, such as the subject of this article, 2-(2-chlorophenyl)ethanesulfonyl chloride, represent a specific subclass of sulfonyl chlorides that combine the features of both aromatic and aliphatic systems. The presence of the aryl group, in this case, a 2-chlorophenyl moiety, introduces opportunities for a diverse range of chemical transformations.

The ethanesulfonyl chloride portion of the molecule provides the characteristic electrophilic sulfur center for reactions with nucleophiles. The aryl group, however, can influence the reactivity of the sulfonyl chloride through electronic effects and can itself be a site for further functionalization. For instance, the aromatic ring can undergo electrophilic aromatic substitution reactions, or it can be modified through transition metal-catalyzed cross-coupling reactions.

The two-carbon linker between the aryl group and the sulfonyl chloride offers conformational flexibility and positions the aryl group at a specific distance from the site of reaction, which can be strategically important in the design of molecules with specific biological targets or material properties. The synthesis of such compounds can be approached through various methods, including the oxidative chlorination of corresponding thiols or the free-radical chlorosulfonation of the parent aryl-ethane.

Current Research Landscape and Future Directions for this compound

While specific research on this compound is not prominent in the current literature, the broader field of aryl-substituted sulfonyl chlorides continues to be an active area of investigation. Current research efforts are largely focused on the development of novel synthetic methods that are more efficient, scalable, and environmentally friendly. mdpi.com This includes the use of flow chemistry for the safer production of sulfonyl chlorides and the development of new catalytic systems for their synthesis. mdpi.com

In the context of medicinal chemistry, there is a continuous search for new sulfonamide-based therapeutic agents. echemcom.com Aryl-substituted ethanesulfonyl chlorides, including the 2-chloro-substituted variant, serve as valuable building blocks in this endeavor. The specific substitution pattern on the aromatic ring can be crucial for modulating the biological activity and pharmacokinetic properties of the final drug candidates.

Future research involving this compound is likely to be directed towards its application in the synthesis of novel bioactive molecules. The presence of the chlorine atom on the phenyl ring provides a handle for further chemical modification, potentially through cross-coupling reactions, which could lead to the generation of complex molecular architectures. Furthermore, the exploration of its reactivity in the formation of new materials, such as polymers and functional coatings, could also be a promising avenue for future investigation.

Data Tables

Table 1: Plausible Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈Cl₂O₂S |

| Molecular Weight | 239.12 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | > 200 °C (decomposes, predicted) |

| Density | ~1.4 g/cm³ (predicted) |

| Solubility | Soluble in most organic solvents; reacts with protic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.5 (m, 4H, Ar-H), 4.1-4.3 (t, 2H, -CH₂-S), 3.4-3.6 (t, 2H, Ar-CH₂-) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 130-140 (Ar-C), 60-65 (-CH₂-S), 35-40 (Ar-CH₂-) ppm |

| IR (neat) | ~1370 cm⁻¹ (asymmetric SO₂ stretch), ~1180 cm⁻¹ (symmetric SO₂ stretch), ~750 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry (EI) | M⁺ peak at m/z 238 (with characteristic isotope pattern for 2 Cl atoms) |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMWJQBTZLQTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728919-57-1 | |

| Record name | 2-(2-chlorophenyl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Chlorophenyl Ethanesulfonyl Chloride and Analogues

Direct Synthesis Approaches from Sulfur-Containing Precursors

Direct synthesis from sulfur-containing starting materials, particularly thiols and their derivatives, represents the most common and efficient route to sulfonyl chlorides. These methods bypass the need for multi-step sequences that might involve the synthesis and subsequent chlorination of sulfonic acids.

Oxidative chlorination is a powerful strategy that accomplishes both the oxidation of the sulfur center and the introduction of the chlorine atom in a single conceptual process. This approach is valued for its atom economy and operational simplicity. The development of various reagent systems has allowed for the oxidative chlorination of a wide array of sulfur compounds under increasingly mild and selective conditions nih.govresearchgate.net.

The direct conversion of thiols and their derivatives (such as disulfides) to sulfonyl chlorides is a cornerstone of this synthetic approach. Numerous methods have been developed using a variety of oxidants and chloride sources to achieve this transformation efficiently orgsyn.org.

Oxidative Chlorination Techniques

Reaction of Thiol Derivatives with Oxidizing/Chlorinating Reagents

Hydrogen Peroxide and Thionyl Chloride Systems

A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive and effective system for the direct oxidative conversion of thiol derivatives to their corresponding sulfonyl chlorides. acs.orgorganic-chemistry.org. This method is characterized by its rapid reaction times, often completing within minutes at room temperature, and high yields for a broad range of substrates, including aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org. The optimized conditions typically involve a 1:3 molar ratio of the thiol to H₂O₂ with one equivalent of SOCl₂ organic-chemistry.org. One of the significant advantages of this methodology is its chemoselectivity, allowing for the conversion to proceed in the presence of other functional groups like alcohols and esters organic-chemistry.org.

Table 1: Oxidative Chlorination of Various Thiols with H₂O₂/SOCl₂ organic-chemistry.org

| Entry | Substrate (Thiol) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorothiophenol | 1 | 96 |

| 2 | Thiophenol | 1 | 97 |

| 3 | 4-Methylthiophenol | 1 | 95 |

| 4 | Benzyl Mercaptan | 2 | 94 |

N-Chlorosuccinimide (NCS) and Hydrochloric Acid Mediated Oxidations

The use of N-Chlorosuccinimide (NCS) in combination with dilute hydrochloric acid (HCl) provides a mild and smooth method for the oxidation of various thiol derivatives to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org. This system is considered a safer and more practical alternative to traditional methods that employ hazardous reagents like chlorine gas. organic-chemistry.org. The reaction proceeds efficiently in a mixture of aqueous hydrochloric acid and acetonitrile, which helps to control the reaction and achieve high yields organic-chemistry.org. This method demonstrates broad applicability, successfully converting thiols, disulfides, thioacetates, and thiocarbamates into the corresponding sulfonyl chlorides in good to excellent yields. organic-chemistry.orgresearchgate.net. A key advantage of this protocol is the easy removal of the succinimide (B58015) byproduct organic-chemistry.org.

Table 2: Synthesis of Sulfonyl Chlorides using NCS/HCl organic-chemistry.orgthieme-connect.de

| Entry | Substrate | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | S-Phenyl thioacetate | 0.5 | 10-20 | 96 |

| 2 | S-(4-Chlorophenyl) thioacetate | 0.5 | 10-20 | 94 |

| 3 | S-Benzyl thioacetate | 0.5 | 10-20 | 95 |

| 4 | Dibenzyl disulfide | 0.5 | 10-20 | 94 |

Hydrogen Peroxide and Zirconium Tetrachloride Catalysis

The oxidative chlorination of thiols and disulfides can be effectively promoted by a system comprising hydrogen peroxide (H₂O₂) and zirconium(IV) chloride (ZrCl₄). orgsyn.orgorganic-chemistry.org. This method is noted for its efficiency, providing sulfonyl chlorides in high yields under mild reaction conditions and with very short reaction times. organic-chemistry.org. The conversion often occurs rapidly at room temperature, sometimes in under five minutes, with quantitative conversion observed in certain cases. orgsyn.org. This approach avoids the use of harsh reagents and is applicable to both aryl and alkyl thiols. orgsyn.orgorganic-chemistry.org. The reaction is typically carried out in a solvent such as acetonitrile, and it is crucial to control the exotherm during the addition of hydrogen peroxide orgsyn.orgucl.ac.uk.

Table 3: ZrCl₄-Promoted Oxidative Chlorination of Thiols with H₂O₂ orgsyn.orgorganic-chemistry.org

| Entry | Substrate | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Thiophenol | 5 | 96 |

| 2 | 4-Chlorothiophenol | 5 | 97 |

| 3 | 4-Methylthiophenol | 5 | 95 |

| 4 | Benzyl Mercaptan | 10 | 93 |

Nitrate (B79036) Salt and Chlorotrimethylsilane (B32843) Reagent Systems

A mixture of a nitrate salt, such as ammonium (B1175870) nitrate, and chlorotrimethylsilane (TMSCl) constitutes a mild and efficient reagent system for the direct oxidative chlorination of thiols and disulfides. organic-chemistry.org. This method produces the corresponding sulfonyl chlorides in excellent yields and with high purity. organic-chemistry.org. The reaction is generally clean and highly selective. organic-chemistry.org. While detailed studies on this specific system are less common than others, it is presented as a viable option for this transformation. Another related approach involves the in-situ generation of nitryl chloride from the reaction of acetyl nitrate with chlorotrimethylsilane, which can then act as the oxidizing and chlorinating agent. ias.ac.in.

Radical-Mediated Halosulfonylation

Radical-mediated halosulfonylation represents an alternative pathway for the formation of sulfonyl chlorides. This class of reactions typically involves the addition of a sulfonyl radical to an unsaturated bond or the functionalization of a C-H bond. While specific examples detailing the synthesis of 2-(2-chlorophenyl)ethanesulfonyl chloride via this route are not prominently documented, the general mechanism offers a plausible approach. Such a process could theoretically involve a radical chain reaction initiated by a radical initiator, where a sulfur dioxide molecule and a chlorine atom are added across an alkene, such as 2-chlorostyrene, or by functionalizing the ethyl side chain of a suitable precursor. The feasibility and efficiency of this specific transformation would depend on the careful selection of precursors, radical initiators, and reaction conditions to control regioselectivity and minimize side reactions.

Synthesis via Functional Group Interconversions on Related Scaffolds

An alternative synthetic route to sulfonyl chlorides involves the chemical modification of closely related structures. One documented approach is the derivatization of an acetyl chloride precursor. Specifically, a related compound, 2-(2-chlorophenyl)-2-sulphoacetyl chloride, has been synthesized by treating a solution of 2-(2-chlorophenyl)acetyl chloride in dichloromethane (B109758) with a suspension of a sulphur trioxide-dioxane complex. prepchem.com This reaction introduces the sulfonyl chloride group by direct sulfonation at the alpha-carbon position adjacent to the carbonyl group. While this yields a slightly different structure, this functional group interconversion demonstrates a viable strategy for creating sulfonyl chlorides from corresponding acyl chloride scaffolds.

Synthesizing this compound from basic precursors like chlorobenzene (B131634) and an ethanesulfonyl chloride derivative represents a convergent synthesis strategy. This approach would likely necessitate a cross-coupling reaction to form the carbon-carbon bond between the phenyl ring and the ethylsulfonyl group. A common method for such a transformation is the Friedel-Crafts reaction. However, a classic Friedel-Crafts acylation or alkylation using ethanesulfonyl chloride with chlorobenzene would typically require a Lewis acid catalyst. The orientation of the incoming group would be directed by the chloro substituent on the benzene (B151609) ring, leading to a mixture of ortho and para isomers, which would require subsequent separation. The reactivity of sulfonyl chlorides in Friedel-Crafts reactions can also be lower compared to acyl chlorides, potentially requiring harsh conditions. Alternative modern cross-coupling methodologies could offer more precise control over the formation of the desired ortho-substituted product.

Stereoselective Synthetic Pathways to Chiral Analogues

The primary challenge in creating chiral sulfonyl compounds lies in introducing a stable stereocenter at the sulfur atom or on an adjacent carbon atom. General strategies in asymmetric synthesis that could hypothetically be adapted for this purpose include the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures.

For instance, one theoretical approach could involve the asymmetric oxidation of a prochiral precursor, such as a sulfide (B99878) containing the 2-(2-chlorophenyl)ethyl moiety. The development of a catalytic system that could selectively oxidize the sulfide to one enantiomer of the corresponding sulfoxide (B87167) would be the critical step. This chiral sulfoxide could then potentially serve as a precursor to the chiral sulfonyl chloride, although this would require further stereoretentive oxidation and conversion steps.

Another conceptual strategy could employ a chiral auxiliary. This would involve reacting a prochiral starting material with a chiral molecule to form diastereomers. After separation of these diastereomers, the chiral auxiliary would be cleaved to yield the desired enantiomerically enriched product. The application of this to a precursor of this compound would need to be developed.

Given the absence of specific research on the stereoselective synthesis of chiral this compound analogues, a data table detailing specific catalysts, reagents, yields, or enantiomeric excess values cannot be compiled. The development of such synthetic pathways remains an area for future investigation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sulfonimidoyl Chloride |

Chemical Reactivity and Mechanistic Studies of 2 2 Chlorophenyl Ethanesulfonyl Chloride

Reactions Involving the Ethanesulfonyl Chain and Aromatic Ring

The reactivity of 2-(2-chlorophenyl)ethanesulfonyl chloride is dictated by the interplay between the sulfonyl chloride group, the adjacent ethanesulfonyl chain, and the 2-chlorophenyl ring. This section explores the principal reactions stemming from these structural features.

Electrophilic Aromatic Sulfonylation

Electrophilic aromatic sulfonylation is a fundamental reaction class for sulfonyl chlorides. In the context of this compound, this reactivity can manifest in both intermolecular and intramolecular pathways.

The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution, allowing for the formation of carbon-carbon and carbon-sulfur bonds on an aromatic ring. This compound can, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), act as an electrophile in reactions with aromatic substrates.

The general mechanism involves the coordination of the Lewis acid to the sulfonyl chloride, which enhances the electrophilicity of the sulfur atom. This is followed by the attack of the electron-rich aromatic substrate to form a sulfone.

While specific studies detailing the Friedel-Crafts sulfonylation using this compound with various aromatic compounds are not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of alkanesulfonyl chlorides. A primary challenge in such reactions can be the potential for competing side reactions, such as rearrangement or desulfonylation, depending on the reaction conditions and the nature of the aromatic substrate.

A hypothetical reaction with benzene (B151609) is depicted below:

Reaction Scheme:

The yield and regioselectivity of such reactions would be influenced by the nature of the substituents on the aromatic substrate. Electron-donating groups would activate the ring towards electrophilic attack, while electron-withdrawing groups would deactivate it.

Table 1: Predicted Reactivity in Friedel-Crafts Sulfonylation with Various Aromatic Substrates This table is based on general principles of electrophilic aromatic substitution and provides a predictive overview.

| Aromatic Substrate | Activating/Deactivating Group | Expected Major Product(s) (Isomers) | Predicted Relative Reaction Rate |

| Toluene | -CH₃ (Activating) | 2- and 4-(2-(2-chlorophenyl)ethylsulfonyl)toluene | Faster than benzene |

| Anisole | -OCH₃ (Strongly Activating) | 2- and 4-(2-(2-chlorophenyl)ethylsulfonyl)anisole | Much faster than benzene |

| Nitrobenzene | -NO₂ (Deactivating) | 3-(2-(2-chlorophenyl)ethylsulfonyl)nitrobenzene | Slower than benzene |

| Chlorobenzene (B131634) | -Cl (Deactivating) | 2- and 4-(2-(2-chlorophenyl)ethylsulfonyl)chlorobenzene | Slower than benzene |

The structure of this compound allows for the possibility of intramolecular Friedel-Crafts-type cyclization under the influence of a strong Lewis acid. In this scenario, the electrophilic sulfonyl group would attack the appended 2-chlorophenyl ring.

The feasibility of this intramolecular reaction is dependent on the formation of a stable cyclic intermediate. The cyclization would lead to the formation of a six-membered ring, which is thermodynamically favorable. The reaction would likely proceed via the formation of a sulfonyl cation equivalent, which then undergoes electrophilic attack on the aromatic ring.

Reaction Scheme:

The regioselectivity of the cyclization would be governed by the electronic and steric effects of the chloro substituent on the aromatic ring. The chlorine atom is an ortho-, para-director for electrophilic substitution, but it is also deactivating. The cyclization would likely occur at the position para to the ethanesulfonyl chain, if sterically accessible, or at one of the ortho positions.

Elimination Reactions and Vinylsulfonyl Intermediates

The presence of protons on the carbon alpha to the sulfonyl chloride group makes this compound susceptible to base-induced elimination reactions. These reactions are a key pathway to the formation of vinylsulfonyl intermediates, which are valuable synthons in organic chemistry.

Treatment of this compound with a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), can lead to the elimination of hydrogen chloride (HCl) to form 2-(2-chlorophenyl)ethenesulfonyl chloride. This reaction proceeds via an E2 mechanism, where the base abstracts a proton from the alpha-carbon, followed by the concerted departure of the chloride from the sulfonyl group is not the primary pathway. Instead, the base abstracts a proton from the carbon alpha to the sulfonyl group, and a chloride ion is eliminated from the adjacent carbon in a subsequent step if a suitable precursor is used. In the case of the title compound, the elimination of HCl involves the hydrogens on the carbon adjacent to the aromatic ring.

Reaction Scheme:

The resulting 2-(2-chlorophenyl)ethenesulfonyl chloride is a Michael acceptor, making it a useful intermediate for the synthesis of a variety of sulfur-containing compounds.

Table 2: Common Bases Used for Dehydrohalogenation of Sulfonyl Chlorides

| Base | Strength | Common Applications |

| Triethylamine (Et₃N) | Weak | Standard base for dehydrohalogenation |

| Diisopropylethylamine (DIPEA) | Weak (Sterically Hindered) | Used when substrate is sensitive to nucleophilic attack |

| 1,8-Diazabicycloundec-7-ene (DBU) | Strong | Potent base for difficult eliminations |

| Potassium tert-butoxide (t-BuOK) | Strong | Used in non-protic solvents |

An alternative and often competing pathway in the base-induced reactions of alkanesulfonyl chlorides bearing alpha-hydrogens is the formation of a highly reactive intermediate known as a sulfene (B1252967). Sulfenes are sulfur analogs of ketenes and have the general structure R₂C=SO₂.

In the case of this compound, the abstraction of a proton from the carbon alpha to the sulfonyl group by a base can lead to the formation of an anion. Subsequent elimination of the chloride ion from the sulfonyl group generates the corresponding sulfene intermediate.

Mechanistic Pathway:

Proton Abstraction: Cl-C₆H₄-CH₂-CH₂-SO₂Cl + Base -> Cl-C₆H₄-CH₂-CH⁻-SO₂Cl + Base-H⁺

Chloride Elimination and Sulfene Formation: Cl-C₆H₄-CH₂-CH⁻-SO₂Cl -> Cl-C₆H₄-CH₂-CH=SO₂ + Cl⁻

The formed sulfene is highly electrophilic and will rapidly react with any available nucleophiles in the reaction mixture, such as alcohols, amines, or even the base itself. The trapping of sulfenes with various nucleophiles provides a powerful synthetic route to a diverse range of sulfonated products.

The competition between the direct E2 elimination to the vinylsulfonyl chloride and the formation of the sulfene intermediate is dependent on several factors, including the structure of the sulfonyl chloride, the nature of the base, the solvent, and the reaction temperature. While definitive mechanistic studies on this compound are scarce, it is reasonable to presume that both pathways are operative and can be manipulated by careful selection of reaction conditions.

Carbon-Carbon Bond Forming Reactions

This compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds. These reactions typically involve the cleavage of the sulfur-chlorine bond and subsequent coupling with an organometallic reagent.

Negishi Coupling: The Negishi coupling involves the reaction of an organic halide or triflate with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.org Aryl and alkyl sulfonyl chlorides have been shown to be effective substrates in palladium-catalyzed Negishi cross-coupling reactions. thieme-connect.com This desulfinylative coupling proceeds via the insertion of the palladium(0) catalyst into the S-Cl bond. thieme-connect.com The resulting sulfonylpalladium intermediate can then undergo transmetalation with an organozinc reagent, followed by reductive elimination to form the C-C bond. This methodology allows for the coupling of this compound with a variety of organozinc reagents (aryl, vinyl, alkyl, etc.). wikipedia.orgthieme-connect.com

| Coupling Reaction | Catalyst | Organometallic Reagent | Bond Formed |

| Negishi Coupling | Palladium(0) or Nickel(0) | Organozinc (R'-ZnX) | C-C |

| Suzuki Coupling | Palladium(0) | Organoboron (R'-B(OH)2) | C-C |

| Sonogashira Coupling | Palladium(0) / Copper(I) | Terminal Alkyne (R'-C≡CH) | C-C(sp) |

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organic halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netrsc.org Arenesulfonyl chlorides have been demonstrated to undergo Suzuki-Miyaura cross-coupling with arene-, heteroarene-, and alkeneboronic acids. researchgate.net The reaction of this compound with a boronic acid under these conditions would likely result in the formation of a new carbon-carbon bond at the sulfonyl group, leading to a sulfone product after desulfinylation.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction has been extended to include sulfonyl chlorides as coupling partners. libretexts.org The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base would be expected to yield an alkynyl sulfone or a coupled product after desulfinylation, providing a direct route to molecules containing both the 2-chlorophenylethyl moiety and an alkyne. libretexts.orgyoutube.com

Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can then participate in carbon-carbon bond-forming reactions. nih.gov These radical reactions can be initiated photochemically, often with the aid of a photocatalyst. rsc.org

Atom Transfer Radical Addition (ATRA): In a process like atom transfer radical addition, a radical is generated from the sulfonyl chloride, which then adds to an unsaturated bond. While the query specifies coupling with alkyl halides, a more common pathway is the radical addition of the sulfonyl group to an alkene. However, a related process, atom transfer radical cyclization (ATRC), has been demonstrated with unsaturated sulfonyl chlorides, often catalyzed by copper(I) complexes. researchgate.netnih.gov

A plausible pathway for a radical coupling in aqueous media could involve the photochemically or metal-catalyzed generation of a 2-(2-chlorophenyl)ethanesulfonyl radical. This radical could then potentially react with an alkyl halide in a complex sequence, though direct coupling is less straightforward than addition to an alkene. More typically, fluoroalkylsulfonyl chlorides have been used as sources of fluorinated radicals for addition to electron-deficient alkenes under photochemical conditions with copper mediation. nih.gov The aqueous medium could influence the reaction by affecting the solubility of the components and the stability of the radical intermediates.

Advanced Mechanistic Elucidations

To gain deeper insight into the reaction mechanisms of this compound, advanced techniques such as kinetic isotope effect studies and spectroscopic monitoring are employed.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org The magnitude of the KIE can provide information about bond breaking or forming in the rate-determining step of a reaction.

Deuterium (B1214612) KIE: For reactions involving this compound, a deuterium kinetic isotope effect (kH/kD) could be particularly informative. For instance, in the triethylamine-mediated elimination reaction to form an alkene, substituting the α-hydrogens with deuterium would allow for the measurement of a primary KIE. youtube.com A significant kH/kD value (typically > 2) would indicate that the C-H bond is broken in the rate-determining step, which is characteristic of an E2 mechanism. princeton.edu A kH/kD value close to 1 would suggest that C-H bond breaking is not involved in the slowest step, which might point towards an E1cB mechanism where the carbanion is formed reversibly before a subsequent rate-limiting step.

| KIE Type | Isotopically Labeled Position | Potential Reaction Studied | Mechanistic Insight |

| Primary Deuterium KIE | α-carbon of the ethyl group | Base-mediated elimination | Distinguishes between E2 and E1cB mechanisms |

| Secondary Deuterium KIE | β-carbon of the ethyl group | Nucleophilic substitution at sulfur | Probes changes in hybridization at the β-carbon |

| Heavy Atom KIE (e.g., ³⁷Cl) | Sulfonyl chloride group | Nucleophilic substitution | Information on the S-Cl bond cleavage in the transition state |

Heavy Atom KIE: Chlorine kinetic isotope effects (k³⁵Cl/k³⁷Cl) could be used to study nucleophilic substitution reactions at the sulfonyl group. The magnitude of the chlorine KIE can provide details about the transition state structure and the extent of S-Cl bond cleavage. researchgate.net Such studies have been applied to the chloride-chloride exchange reaction in arenesulfonyl chlorides, revealing details about the Sₙ2 mechanism at the sulfur atom. nih.gov

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Real-time monitoring of chemical reactions provides invaluable data on reaction kinetics, the formation of intermediates, and the confirmation of reaction endpoints.

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, is a powerful technique for monitoring the concentration of reactants, products, and intermediates as a function of time. mt.com Sulfonyl chlorides have strong, characteristic absorbance bands in the IR spectrum, typically in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com By monitoring the disappearance of these bands and the appearance of new bands corresponding to products or intermediates, a detailed kinetic profile of the reaction can be constructed. researchgate.net This method can be used to study the kinetics of the reactions of this compound, such as its coupling reactions or eliminations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another essential tool for monitoring reaction progress and identifying transient species. researchgate.net By acquiring NMR spectra at various time points during a reaction, it is possible to follow the consumption of the starting material and the formation of products. For instance, in a Grignard reaction involving a sulfonyl chloride, NMR could be used to observe the formation of the magnesium salt and the final product. researchgate.netnih.gov Furthermore, specialized NMR techniques can help in the detection and characterization of short-lived intermediates that may not be observable by other methods.

| Spectroscopic Technique | Information Obtained | Application Example |

| In-situ FTIR (ReactIR) | Real-time concentration profiles of reactants, products, and intermediates. Reaction kinetics. | Monitoring the rate of a Suzuki coupling reaction by tracking the disappearance of the sulfonyl chloride IR bands. |

| NMR Spectroscopy | Structural information, reaction progress, identification of intermediates and byproducts. | Observing the formation of a sulfone product in a Negishi coupling reaction over time. |

Computational Modeling of Transition States and Energy Profiles

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone. For reactions involving this compound, computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in mapping out the potential energy surfaces for its reactions with various nucleophiles. These studies help to distinguish between possible mechanistic pathways, such as a concerted SN2-type reaction at the sulfur atom or a stepwise addition-elimination mechanism.

Research findings from computational studies on analogous sulfonyl chlorides, such as arenesulfonyl and simple alkanesulfonyl chlorides, provide a framework for understanding the reactivity of this compound. For instance, studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction likely proceeds through a single transition state, characteristic of an SN2 mechanism. mdpi.com DFT calculations on methanesulfonyl chloride also support a double-well potential energy surface for halide exchange, which is consistent with an SN2 profile. mdpi.com

In the context of this compound reacting with a nucleophile (Nu-), the two primary pathways considered are:

Concerted SN2-S Mechanism: The nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step through a trigonal bipyramidal transition state.

Stepwise Addition-Elimination (A-E) Mechanism: The nucleophile first adds to the sulfur atom to form a pentacoordinate intermediate (a sulfurane), which then eliminates the chloride ion in a second step.

Computational models are employed to calculate the geometries of the reactants, products, transition states, and any intermediates. From these geometries, the activation energies (ΔE‡) and reaction energies (ΔErxn) can be determined, allowing for a comparison of the feasibility of different mechanistic pathways.

For the reaction of this compound with a generic nucleophile, DFT calculations would typically be performed using a functional such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311+G(d,p)) to accurately describe the electronic structure. Solvent effects can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM).

While specific computational studies on this compound are not extensively available in the public domain, we can construct a representative energy profile based on data from closely related systems. The presence of the bulky 2-chlorophenyl ethyl group is expected to influence the transition state geometry and activation barriers.

Below are interactive data tables summarizing hypothetical, yet plausible, computational data for the SN2 transition state and the addition-elimination intermediate and transition states for the reaction of this compound with a model nucleophile, such as a chloride ion.

Table 1: Calculated Geometries of Key Structures in the Reaction of this compound with a Nucleophile (Nu-)

| Structure | Key Bond Lengths (Å) | Key Bond Angles (°) |

| SN2 Transition State | S-Nu: 2.45 | Nu-S-Cl: 175.0 |

| S-Cl: 2.45 | O-S-O: 118.5 | |

| S-O: 1.43 | ||

| Addition-Elimination Intermediate | S-Nu: 1.90 | Nu-S-Cl (axial): 178.0 |

| S-Cl: 2.55 | O-S-O (equatorial): 115.0 | |

| S-O: 1.45 | ||

| First Transition State (A-E) | S-Nu (forming): 2.60 | Approaching trigonal bipyramidal |

| Second Transition State (A-E) | S-Cl (breaking): 2.65 | Departing trigonal bipyramidal |

Table 2: Calculated Relative Energies for the Reaction of this compound with a Nucleophile (Nu-)

| Species | ΔE (kcal/mol) |

| Reactants | 0.0 |

| SN2 Transition State | +15.2 |

| Addition-Elimination Intermediate | +5.5 |

| First Transition State (A-E) | +12.8 |

| Second Transition State (A-E) | +8.7 |

| Products | -5.0 |

The energy profile generated from these hypothetical calculations would suggest that for a nucleophile like chloride, the SN2 pathway has a higher activation barrier compared to the stepwise addition-elimination mechanism. The formation of a relatively stable pentacoordinate intermediate is a key feature of the A-E pathway. The transition states in the A-E mechanism are lower in energy than the concerted SN2 transition state, indicating that the stepwise pathway is more favorable.

The 2-chlorophenyl group, through its electronic and steric effects, would play a role in stabilizing or destabilizing the transition states and intermediates. For instance, the electron-withdrawing nature of the chlorine atom on the phenyl ring could influence the electrophilicity of the sulfur center.

Applications in Complex Molecule Synthesis and Chemical Biology

Versatile Reagent in Organic Synthesis

Sulfonyl chlorides are a well-established class of intermediates in organic chemistry, prized for their ability to react with a wide array of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing functional groups. These groups are integral to the structure and function of numerous complex molecules. 2-(2-chlorophenyl)ethanesulfonyl chloride belongs to this important class of reagents, serving as a powerful tool for introducing the 2-(2-chlorophenyl)ethanesulfonyl moiety into target structures.

Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks for active pharmaceutical ingredients (APIs). sunfinelabs.com The incorporation of specific structural motifs can significantly influence a drug's biological activity, and the sulfonamide group is a particularly prevalent feature in a wide range of therapeutic agents.

This compound is a key precursor for synthesizing substituted sulfonamides. The reaction of the sulfonyl chloride with primary or secondary amines is a fundamental and widely used method for forming the sulfonamide bond. cbijournal.com By employing this compound, medicinal chemists can introduce the 2-(2-chlorophenyl)ethyl group attached to a sulfonamide linker, creating novel intermediates for drug discovery programs. The specific substitution pattern—a chloro group at the ortho position of the phenyl ring—can modulate properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The reagent's utility extends to the construction of complex heterocyclic scaffolds, which are central to medicinal chemistry and chemical biology. Its bifunctional nature allows for sequential reactions that can generate intricate ring systems.

While direct studies utilizing this compound for the synthesis of dithiazepine dioxides are not prominently documented, the reaction has been successfully demonstrated with its close structural analog, 2-chloroethanesulfonyl chloride. nih.govku.edu This analog serves as a precursor to a bis-electrophilic synthon, which can react with bis-nucleophilic partners in a one-pot protocol to generate seven-membered sultam rings. clockss.org

The established method involves the reaction of 2-chloroethanesulfonyl chloride with compounds like cysteine ethyl ester or cysteamine. nih.govku.edu The reaction proceeds via an initial sulfonylation of the amine, followed by an in situ intramolecular thia-Michael addition to form the 1,5,2-dithiazepine 1,1-dioxide scaffold. nih.gov This one-pot sulfonylation/cyclization strategy provides a streamlined route to these heterocyclic systems. clockss.org Given its structural similarity, this compound is anticipated to undergo analogous transformations.

Table 1: One-Pot Synthesis of 1,5,2-Dithiazepine 1,1-Dioxides using 2-Chloroethanesulfonyl Chloride nih.gov

| Bis-nucleophile | Base | Solvent | Temperature | Product |

| Cysteine ethyl ester | Et₃N / DMAP | CH₂Cl₂ | 0 °C to RT | Ethyl 1,1-dioxido-1,5,2-dithiazepane-3-carboxylate |

| Cysteamine hydrochloride | Et₃N / DMAP | CH₂Cl₂ | 0 °C to RT | 1,5,2-Dithiazepane 1,1-dioxide |

A modern and efficient method for creating 2-sulfonylquinolines involves the deoxygenative C2-H sulfonylation of quinoline (B57606) N-oxides. This approach is highly attractive as it avoids the pre-functionalization of the quinoline ring. Research has established a mild and practical protocol for this transformation using readily available sulfonyl chlorides (RSO₂Cl) as the sulfonylating agent.

The reaction is induced by a combination of carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH) and proceeds efficiently under transition-metal-free conditions. This method exhibits a broad substrate scope and tolerates a wide variety of functional groups. The process is believed to involve the in situ generation of a nucleophilic sulfonyl source from the reaction of CS₂, Et₂NH, and the sulfonyl chloride. As a representative sulfonyl chloride, this compound can be utilized in this protocol to synthesize the corresponding 2-(2-(2-chlorophenyl)ethylsulfonyl)quinoline derivatives.

The application of this compound for the specific construction of sulfonylated tetrahydropyridazines is not extensively detailed in available scientific literature. While the synthesis of various sulfonated heterocycles is common, specific protocols focused on the tetrahydropyridazine core using this reagent require further investigation.

Vinyl sulfonamides are highly valuable intermediates in organic synthesis, acting as versatile Michael acceptors and dienophiles in cycloaddition reactions. A common route to their synthesis begins with the vinyl sulfonylation of an amine using a suitable sulfonyl chloride.

The synthesis of vinyl sulfonamides using the analog 2-chloroethanesulfonyl chloride has been well-documented. This process involves two key steps: first, the reaction of the sulfonyl chloride with a primary amine (such as an amino acid ester like valine methyl ester) to form a secondary sulfonamide. Second, a subsequent base-mediated elimination of HCl generates the vinyl sulfonamide moiety. This sequence provides a reliable method for accessing these functionalized building blocks.

When applying this logic to this compound, the resulting product would be a styrenyl-type sulfonamide, where the double bond is conjugated with the phenyl ring. These functionalized vinyl sulfonamides can then be used in a variety of diversity-oriented synthesis strategies, including intramolecular Heck reactions, aza-Michael additions, and Baylis-Hillman reactions, to construct skeletally diverse cyclic sulfonamides (sultams).

Table 2: General Synthesis Pathway to Vinyl Sulfonamides

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Sulfonylation | Amine (R-NH₂), Base | Secondary Sulfonamide | Formation of the S-N bond |

| 2. Elimination | Base (e.g., DBU, Et₃N) | Vinyl Sulfonamide | Creation of the carbon-carbon double bond |

Protecting Group Chemistry and Activation Strategies (e.g., Analogs of SES group)

In multistep organic synthesis, protecting groups are essential tools to temporarily block a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. organic-chemistry.org Sulfonyl chlorides are frequently employed to protect amines by converting them into stable sulfonamides. organic-chemistry.org

One of the most notable sulfonyl-based protecting groups is the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which is installed using 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl). chemicalbook.comorgsyn.org The SES group is valued for its stability across a wide range of reaction conditions and, crucially, for its selective removal under mild, fluoride-mediated conditions. chemicalbook.comorgsyn.org This cleavage mechanism is a key feature of the SES group.

Given its structural similarity, this compound can be considered a silicon-free analog of SES-Cl. The resulting 2-(2-chlorophenyl)ethanesulfonyl group would similarly form a stable sulfonamide upon reaction with a primary or secondary amine. The primary difference would lie in the deprotection strategy. Lacking the trimethylsilyl (B98337) group, the fluoride-induced elimination pathway would not be available. Instead, cleavage of such an arylethanesulfonyl group would likely require different, potentially harsher, conditions.

The table below compares the established features of the SES protecting group with the projected characteristics of a 2-arylethanesulfonyl protecting group derived from a compound like this compound.

| Feature | SES Group (from SES-Cl) | Projected 2-Arylethanesulfonyl Group |

| Protecting Group | 2-(trimethylsilyl)ethanesulfonyl | 2-(2-chlorophenyl)ethanesulfonyl |

| Formation | Reaction of amine with SES-Cl | Reaction of amine with this compound |

| Stability | Stable to a wide range of acidic and basic conditions | Expected to be stable, similar to other sulfonamides |

| Cleavage Condition | Fluoride ions (e.g., TBAF, CsF) | Would require alternative methods (e.g., reductive cleavage), as it lacks the silyl (B83357) group for fluoride-mediated elimination. |

Research Applications in Chemical Biology

Chemical biology often utilizes small molecules to study and manipulate biological systems. Reactive compounds that can covalently modify biomolecules are particularly valuable as probes to investigate protein function, identify enzyme targets, and validate potential drug candidates.

Derivatization and Modification of Biomolecules for Proteomic Studies

Proteomic studies aim to identify and quantify the full complement of proteins in a biological system. Chemical derivatization is a technique used to label proteins or peptides, often at specific amino acid residues, to facilitate their detection and analysis, for instance by mass spectrometry. dtu.dk Sulfonyl chlorides are known to react with nucleophilic residues on proteins, such as the epsilon-amino group of lysine (B10760008) or the N-terminal amino group of peptides.

The compound this compound, as a reactive electrophile, could potentially be used to derivatize proteins and peptides. The 2-chlorophenyl group could serve as a unique tag for identification. For example, its isotopic pattern due to the chlorine atom could aid in mass spectrometry analysis. While specific studies using this compound are not available, the general principle is well-established with other sulfonyl chlorides. The reaction involves the nucleophilic attack of an amine group from the biomolecule on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond.

Synthesis of Sulfonylated Derivatives for Target Identification and Validation

A key goal in drug discovery is the identification of the biological targets of a small molecule. Covalent probes, which form a permanent bond with their target protein, are powerful tools for this purpose. nih.govnih.gov These probes typically consist of a recognition element that directs them to a specific protein or class of proteins, and a reactive group (or "warhead") that forms the covalent bond. stanford.edu

Sulfonyl-based reactive groups have been successfully incorporated into such probes. For example, sulfonyl fluorides have been used in kinase probes like XO44, which covalently modifies lysine residues in the active sites of kinases. nih.gov This allows for the enrichment and identification of the targeted kinases from complex cell lysates. nih.gov

Theoretically, this compound could be incorporated into a similar probe design. The sulfonyl chloride group would act as the reactive warhead, targeting nucleophilic amino acid residues. The 2-chlorophenyl group could be part of the recognition scaffold or be further modified to include other functionalities, such as a "clickable" handle (e.g., an alkyne or azide) for subsequent attachment of a reporter tag for visualization or enrichment.

The following table summarizes various reactive groups used in covalent probes for chemical proteomics, illustrating the context in which a sulfonyl chloride like this compound might be applied.

| Reactive Group | Targeted Amino Acid Residue(s) | Example Probe/Application |

| Iodoacetamide | Cysteine | Cysteine-reactive chemical probes researchgate.net |

| Acrylamide | Cysteine | Targeted covalent inhibitors |

| Fluorophosphonate | Serine (in serine hydrolases) | Activity-based protein profiling |

| Sulfonyl Fluoride | Lysine, Tyrosine | Kinase probe XO44 nih.gov |

| Sulfonyl Chloride | Lysine, Tyrosine, Serine, Threonine | Potential for covalent probe development |

Spectroscopic and Computational Characterization of 2 2 Chlorophenyl Ethanesulfonyl Chloride and Its Derivatives

Advanced Spectroscopic Methods for Structural Assignment

Spectroscopic analysis is fundamental to the elucidation of the molecular structure of 2-(2-chlorophenyl)ethanesulfonyl chloride. A multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry, offers a complete picture of its atomic connectivity and chemical environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the 2-chlorophenyl group typically appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The two methylene (B1212753) groups (-CH₂CH₂-) of the ethanesulfonyl chain will present as two distinct triplets due to spin-spin coupling. The methylene group adjacent to the aromatic ring (Ar-CH₂-) is expected to resonate at approximately δ 3.2-3.5 ppm, while the methylene group attached to the sulfonyl chloride moiety (-CH₂SO₂Cl) would be further downfield, around δ 3.7-4.0 ppm, owing to the strong electron-withdrawing effect of the sulfonyl chloride group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the 2-chlorophenyl ring will exhibit signals in the δ 125-140 ppm region. The carbon atom bearing the chlorine atom (C-Cl) will have a characteristic chemical shift within this range. The aliphatic carbons will be found further upfield; the carbon of the Ar-CH₂- group is anticipated around δ 30-35 ppm, while the carbon of the -CH₂SO₂Cl group will be significantly deshielded and appear in the δ 60-65 ppm range.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2-7.5 (m) | 127-135 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-C | - | ~132 |

| Ar-CH₂- | 3.2-3.5 (t) | 30-35 |

| -CH₂-SO₂Cl | 3.7-4.0 (t) | 60-65 |

Note: 'm' denotes a multiplet and 't' denotes a triplet. The predicted values are based on analogous structures.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands characteristic of the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as two intense bands around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. acdlabs.com The S-Cl stretching vibration is typically observed in the lower frequency region, around 375 cm⁻¹. cdnsciencepub.com Aromatic C-H stretching vibrations will be visible above 3000 cm⁻¹, while the C-Cl stretching of the chlorophenyl group will appear in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric S=O stretch is often strong in the Raman spectrum. Aromatic ring vibrations are also readily observed.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| S=O Asymmetric Stretch | 1370-1390 (strong) | Weak |

| S=O Symmetric Stretch | 1170-1190 (strong) | Strong |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| S-Cl Stretch | ~375 | ~375 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₈Cl₂O₂S), the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine radical (·Cl) or sulfur dioxide (SO₂). A significant fragment would likely correspond to the 2-(2-chlorophenyl)ethyl cation. Alpha-cleavage between the aliphatic chain and the sulfonyl group is also a possible fragmentation route. miamioh.edulibretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ³⁵Cl) | Description |

| [C₈H₈³⁵Cl₂O₂S]⁺ | 238 | Molecular Ion (M) |

| [C₈H₈³⁵ClO₂S]⁺ | 203 | [M - Cl]⁺ |

| [C₈H₈³⁵Cl₂]⁺ | 174 | [M - SO₂]⁺ |

| [C₈H₈³⁵Cl]⁺ | 139 | [2-(2-chlorophenyl)ethyl]⁺ |

| [SO₂Cl]⁺ | 99 | Sulfonyl chloride cation |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Polymorphism

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For compounds like this compound, van der Waals forces and dipole-dipole interactions are expected to be significant. The presence of the polar sulfonyl chloride group and the chlorine substituent on the phenyl ring will influence the packing arrangement.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this molecule. mdpi.com Different polymorphs can arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing and potentially different physical properties.

Elucidation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the methylene and aromatic protons as donors and the sulfonyl oxygen atoms as acceptors are likely to play a role in the crystal packing. nih.gov

Halogen Bonding: Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. In this molecule, both the chlorine on the phenyl ring and the chlorine of the sulfonyl chloride group could potentially participate in halogen bonds with the oxygen atoms of the sulfonyl group of neighboring molecules (Cl···O interactions). nih.gov

Positional Isomer Effects on Crystallographic Parameters

A relevant case study involves the comparison of N-(chlorophenyl)benzenesulfonamide isomers. Research on 4-chloro-N-(2-chlorophenyl)benzenesulfonamide and 4-chloro-N-(3-chlorophenyl)benzenesulfonamide reveals distinct conformational and packing differences driven by the location of the chlorine atom on the aniline (B41778) ring. In 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, the molecule adopts a conformation where the N-H bond is oriented syn to the ortho-chlorine substituent, participating in an intramolecular N-H···Cl hydrogen bond. Conversely, in the 3-chloro isomer, this bond is in an anti conformation relative to the meta-chlorine group.

| Parameter | 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 14.950(2) | 11.666(2) |

| b (Å) | 12.888(2) | 9.777(2) |

| c (Å) | 14.568(2) | 12.112(2) |

| β (°) | 111.41(1) | 109.99(3) |

| Volume (ų) | 2613.2(6) | 1297.4(4) |

| Z | 8 | 4 |

| C—SO₂—NH—C Torsion Angle (°) | 57.6(3) | -58.4(3) |

| Inter-ring Dihedral Angle (°) | 84.7(1) | 77.1(1) |

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide profound insights into the molecular properties of this compound, complementing experimental data by characterizing its electronic structure, conformational landscape, and dynamic behavior at an atomic level.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. nih.govnih.gov Methods like DFT, often using functionals such as B3LYP with basis sets like 6-311G+(d,p), allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties. nih.gov These calculations serve as a foundational step for understanding the molecule's stability, reactivity, and intermolecular interactions.

DFT calculations enable a detailed mapping of the electronic landscape of this compound. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The HOMO is typically localized on electron-rich regions and indicates the molecule's ability to donate electrons, while the LUMO resides on electron-deficient areas and relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. In the MEP of this compound, negative potential (red/yellow) would be expected around the electronegative oxygen and chlorine atoms, highlighting these areas as sites for electrophilic attack. Conversely, positive potential (blue) would be centered on the hydrogen atoms, indicating nucleophilic sites.

A primary application of quantum chemical calculations is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

For a flexible molecule like this compound, with several rotatable single bonds (e.g., C-C, C-S), computational methods can be used to perform a conformational analysis. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformation (the most stable structure) as well as other local minima (less stable, but still possible, conformers) and the energy barriers for converting between them.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.net It interprets the complex wave function from a DFT calculation in terms of localized, intuitive chemical concepts like lone pairs and bonds.

For this compound, NBO analysis can quantify the stabilizing energy (E(2)) associated with intramolecular charge delocalization. scirp.org Key interactions would include:

Hyperconjugation: Delocalization of electrons from the lone pairs of the oxygen atoms (donor NBOs) into the antibonding orbitals (acceptor NBOs) of adjacent S-C or S-Cl bonds (n → σ). Similarly, lone pairs on the chlorine atom of the phenyl ring could interact with the aromatic π system.

Intramolecular Hydrogen Bonding: Although not a classic hydrogen bond donor, weak C-H···O or C-H···Cl interactions can be identified and quantified by NBO analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model a single molecule in a vacuum (or with an implicit solvent model), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in an explicit environment, such as a solvent box. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular positions and velocities evolve.

An MD simulation of this compound in a solvent like water or an organic solvent would provide several key insights:

Conformational Dynamics: The simulation would show how the molecule explores different conformational states in solution, including the frequency and timescale of transitions between them.

Solvation Structure: The radial distribution function (RDF) can be calculated from the trajectory to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute. This reveals the structure of the solvation shell and identifies specific interactions like hydrogen bonding with the sulfonyl oxygens.

Transport Properties: MD simulations can be used to predict dynamic properties such as the diffusion coefficient of the molecule within the solvent.

These simulations are crucial for bridging the gap between the static picture of a single molecule and its behavior in a real-world chemical or biological system.

Emerging Research Frontiers for 2 2 Chlorophenyl Ethanesulfonyl Chloride

Development of Chemo- and Regioselective Catalytic Transformations

The development of highly selective catalytic transformations is a cornerstone of modern organic synthesis. For 2-(2-chlorophenyl)ethanesulfonyl chloride, research is anticipated to move towards palladium-catalyzed cross-coupling reactions that enable precise bond formation. researchgate.netuwindsor.ca The inherent reactivity of the sulfonyl chloride group allows it to be a versatile partner in various coupling reactions. magtech.com.cn

Recent advancements have highlighted the use of palladium catalysts in the Suzuki-Miyaura cross-coupling of sulfonyl chlorides with boronic acids. nih.gov This methodology could be adapted for this compound to synthesize a diverse range of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The challenge and opportunity lie in achieving high chemo- and regioselectivity, particularly in complex molecules with multiple reactive sites.

Another promising area is the development of catalytic systems for the controlled radical reactions of sulfonyl chlorides. nih.gov Photoredox catalysis, for instance, could enable the generation of sulfonyl radicals from this compound under mild conditions, which can then participate in various addition and cyclization reactions with high selectivity.

Future research will likely focus on designing sophisticated ligand and catalyst systems to control the reactivity of the C-S and S-Cl bonds, thereby enabling novel synthetic pathways. The table below outlines potential catalytic transformations for this compound based on established reactivity of related compounds.

| Transformation | Catalyst System | Potential Products | Significance |

| Suzuki-Miyaura Coupling | Palladium(0) with phosphine (B1218219) ligands | Biaryl sulfonamides/sulfones | Access to complex scaffolds for drug discovery |

| Heck-type Reactions | Palladium(II) with appropriate ligands | Alkenylated sulfonyl derivatives | Introduction of valuable vinyl groups |

| Radical Cyclization | Photoredox or transition metal catalysts | Novel heterocyclic compounds | Synthesis of biologically active ring systems |

Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical processes to minimize environmental impact. uniroma1.itglobalresearchonline.netmdpi.com For this compound, this translates to developing more sustainable synthetic routes and applications.

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or thionyl chloride, which generate significant acidic waste. organic-chemistry.org Emerging green alternatives focus on the oxidative chlorination of corresponding thiols or disulfides using milder and more environmentally benign reagents. organic-chemistry.org Photocatalytic methods using heterogeneous catalysts are also being explored for the synthesis of sulfonyl chlorides from arenediazonium salts, offering a sustainable alternative to classical methods. nih.gov

In terms of applications, the use of this compound in aqueous media or under solvent-free conditions is a key area of research. Biocatalysis, employing enzymes to carry out specific transformations, represents a significant green approach. nih.gov While not yet reported for this specific compound, the development of enzymes capable of recognizing and transforming this compound could lead to highly efficient and environmentally friendly processes for producing valuable derivatives.

The following table summarizes potential green chemistry approaches relevant to this compound.

| Green Chemistry Principle | Application to this compound | Potential Benefits |

| Waste Prevention | Development of catalytic, atom-economical synthetic routes. | Reduced generation of hazardous byproducts. |

| Safer Solvents and Auxiliaries | Use of water, supercritical fluids, or ionic liquids as reaction media. | Minimized use of volatile organic compounds (VOCs). |

| Use of Renewable Feedstocks | Bio-based synthesis of the precursor 2-(2-chlorophenyl)ethanol. | Reduced reliance on petrochemical sources. |

| Catalysis | Employment of highly efficient and recyclable catalysts. | Lower energy consumption and increased reaction efficiency. |

Exploration in Materials Science and Functional Polymers

The reactive nature of the sulfonyl chloride group makes this compound a valuable building block for the synthesis of functional polymers and advanced materials. chemimpex.comontosight.airapp-polymere.com The incorporation of this moiety into a polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and specific functionalities after further modification.

One area of exploration is the use of this compound as a monomer or a modifying agent in the synthesis of specialty polymers. ontosight.airapp-polymere.com For example, it can be reacted with diols or diamines to form polysulfonates or polysulfonamides, respectively. These polymers could find applications in high-performance coatings, adhesives, and membranes. ontosight.ai

Furthermore, polymer-bound sulfonyl chlorides are widely used in solid-phase synthesis and as scavengers for amines and other nucleophiles. chemimpex.comrapp-polymere.comsigmaaldrich.com A polymer resin functionalized with a derivative of this compound could be a useful tool in combinatorial chemistry for the rapid synthesis of compound libraries.

The development of functional materials is another promising avenue. For instance, the sulfonyl chloride group can be used to anchor specific molecules onto surfaces, creating functionalized materials for applications in sensors, catalysis, or chromatography. The properties of these materials can be tuned by the choice of the anchored molecule.

| Material Type | Synthetic Approach | Potential Applications | Key Properties |

| Polysulfonamides | Polycondensation with diamines | High-performance fibers, engineering plastics | Thermal stability, mechanical strength |

| Functional Resins | Grafting onto a polymer support | Solid-phase synthesis, catalysis, scavenging | Reusability, ease of separation |

| Surface-Modified Materials | Reaction with surface hydroxyl or amine groups | Biosensors, chromatographic supports | Specific surface functionality, tailored reactivity |

| Conducting Polymers | Incorporation into conjugated polymer backbones | Organic electronics, antistatic coatings | Electrical conductivity, processability |

Bio-inspired Synthesis and Biomimetic Transformations

Nature often provides inspiration for the development of novel and efficient chemical transformations. While the direct application of bio-inspired synthesis to this compound is still in its infancy, the principles of biomimicry offer exciting possibilities.

One potential area of research is the use of enzyme mimics or small-molecule catalysts that replicate the function of enzymes (biomimetic catalysis) to perform selective transformations on the this compound molecule. For example, synthetic catalysts could be designed to mimic the active site of sulfotransferases to achieve regioselective sulfonylation of complex natural products.

Another avenue is the use of biocatalysis, where whole cells or isolated enzymes are used to perform chemical reactions. nih.gov While enzymes that naturally process sulfonyl chlorides are not common, directed evolution and protein engineering techniques could be employed to develop novel biocatalysts for the synthesis or modification of this compound and its derivatives. This approach could offer unparalleled selectivity and environmental compatibility.

The development of chemo-enzymatic routes, which combine the best of chemical and biological catalysis, is also a promising strategy. nih.gov For instance, a chemical step could be used to synthesize the this compound, followed by an enzymatic step to introduce chirality or perform a specific functional group transformation with high enantioselectivity.

| Approach | Description | Potential Advantages |

| Biomimetic Catalysis | Use of synthetic catalysts that mimic the function of enzymes. | High selectivity under mild conditions; potential for novel reactivity. |

| Biocatalysis | Employment of whole cells or isolated enzymes for chemical transformations. | Excellent enantioselectivity and regioselectivity; environmentally benign. |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to create an efficient synthetic route. | Access to complex chiral molecules; improved overall process efficiency. |

| Directed Evolution | Laboratory-based evolution of enzymes to enhance their activity towards non-natural substrates. | Creation of custom biocatalysts for specific transformations of this compound. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-chlorophenyl)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use fluoropolymer gloves (0.7 mm thickness) for prolonged exposure and chloroprene gloves (0.6 mm) for incidental contact. Wear tight-fitting safety goggles and full-face shields to prevent eye/skin exposure .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors. Respiratory protection (NIOSH-approved ABEK-type filters) is required if air concentrations exceed safety limits .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) in a dry, cool, and ventilated area. Avoid contact with water, oxidizers (e.g., peroxides), and strong bases (e.g., NaOH) due to violent reactions .

- Spill Management : Use inert absorbents (e.g., vermiculite) for containment. Decontaminate with sodium bicarbonate or lime, and dispose of as hazardous waste .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Use H and C NMR to confirm the presence of the 2-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and sulfonyl chloride moiety (δ ~3.5–4.0 ppm for CH groups adjacent to SOCl) .

- FTIR : Identify characteristic peaks for S=O (1360–1180 cm) and C-Cl (750–550 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) can assess purity. Use a reverse-phase C18 column and acetonitrile/water mobile phase .

- Elemental Analysis : Validate Cl and S content via combustion analysis to confirm stoichiometry .

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer :

- Sulfonation of 2-(2-Chlorophenyl)ethane : React 2-(2-chlorophenyl)ethane with chlorosulfonic acid (ClSOH) in dichloromethane at 0–5°C. Monitor reaction completion via TLC (hexane:ethyl acetate = 4:1) .

- Alternative Pathway : Thiol oxidation. Start with 2-(2-chlorophenyl)ethanethiol, oxidize with chlorine gas in aqueous HCl to form the sulfonyl chloride. Purify via vacuum distillation (b.p. 120–125°C at 15 mmHg) .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?

- Methodological Answer :

- Mechanism : The sulfonyl chloride acts as an electrophile, reacting with amines (e.g., primary amines) to form sulfonamides. The reaction proceeds via a two-step process: (1) nucleophilic attack by the amine, (2) HCl elimination.

- Kinetic Control : Reactivity is enhanced in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state. Use 2 equivalents of triethylamine to neutralize HCl and drive the reaction .

- Steric Effects : Bulky amines (e.g., tert-butylamine) require longer reaction times (24–48 hours) at 50°C .

Q. What strategies can mitigate decomposition of this compound during long-term storage?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varying conditions: